molecular formula C30H34N6O4 B11083293 di-tert-butyl [4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl](methyl)propanedioate

di-tert-butyl [4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl](methyl)propanedioate

Cat. No.: B11083293
M. Wt: 542.6 g/mol
InChI Key: PWTBNPZFTFFHNM-UHFFFAOYSA-N
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Description

DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE is a complex organic compound that features a triazine core substituted with diphenylamino and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazine Core: This can be achieved through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the malonate moiety with tert-butyl alcohol, usually in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE can undergo various chemical reactions, including:

    Oxidation: The imidazole and diphenylamino groups can be oxidized under strong oxidizing conditions.

    Reduction: The triazine core can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted triazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE involves its interaction with specific molecular targets. The diphenylamino and imidazole groups can interact with enzymes or receptors, modulating their activity. The triazine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Di-tert-butyl-2,2’-bipyridine
  • Bis(4-tert-butylphenyl)amine
  • 2,7-Di-tert-butylpyrene

Uniqueness

Compared to these similar compounds, DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C30H34N6O4

Molecular Weight

542.6 g/mol

IUPAC Name

ditert-butyl 2-[4-imidazol-1-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-2-methylpropanedioate

InChI

InChI=1S/C30H34N6O4/c1-28(2,3)39-24(37)30(7,25(38)40-29(4,5)6)23-32-26(35-19-18-31-20-35)34-27(33-23)36(21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-20H,1-7H3

InChI Key

PWTBNPZFTFFHNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4)C(=O)OC(C)(C)C

Origin of Product

United States

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